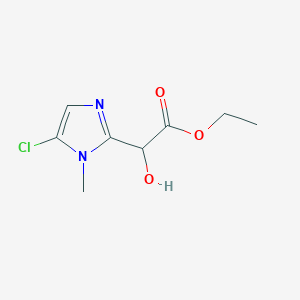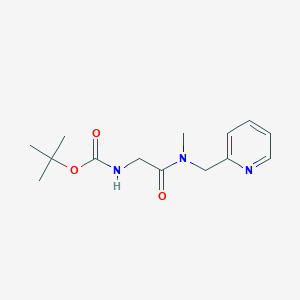
4-(2-Iodobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
4-(2-Iodobenzoyl)-2-methylpyridine is a novel compound that has shown promising results in scientific research. This compound has gained attention due to its unique structure and potential applications in various fields.
Applications De Recherche Scientifique
Supramolecular Chemistry
Research on molecular salts derived from pyridine derivatives, similar to 4-(2-Iodobenzoyl)-2-methylpyridine, has provided insights into the formation of supramolecular associations through hydrogen bonding. These studies offer valuable knowledge for the development of crystal engineering and drug design. For example, the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various benzoic acids demonstrate extensive non-covalent interactions, crucial for designing molecular frameworks with specific properties (Khalib et al., 2014).
Organic Synthesis and Catalysis
Research on palladium-catalyzed processes involving iodobenzoyl compounds showcases the utility of these compounds in synthesizing complex organic structures. For instance, a study on the synthesis of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones via a palladium-catalyzed three-component process highlights the versatility of 2-iodobenzoyl derivatives in constructing heterocyclic compounds, offering pathways for creating pharmacologically active molecules (Grigg et al., 2002).
Crystal Engineering
Investigations into the crystal structures of silver(I) complexes derived from 2-amino-4-methylpyridine reveal the significance of 4-substituted pyridine derivatives in forming varied coordination geometries. These studies provide a foundation for the exploration of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Wang et al., 2010).
Mécanisme D'action
Target of Action
Iodobenzoic acid derivatives are often used in the synthesis of various biochemical compounds .
Mode of Action
Without specific studies on “4-(2-Iodobenzoyl)-2-methylpyridine”, it’s difficult to determine its exact mode of action. Iodobenzoic acid derivatives are generally involved in the formation of cyclic hypervalent iodine compounds .
Biochemical Pathways
Iodobenzoic acid derivatives are often used as precursors in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (ibx) and dess-martin periodinane (dmp), which are involved in various oxidation reactions .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Iodobenzoic acid derivatives are generally used as reagents in various chemical reactions, suggesting that they may play a role in facilitating or driving these reactions .
Propriétés
IUPAC Name |
(2-iodophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPINVBCUPGVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254955 | |
| Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187169-57-8 | |
| Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)




![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)
